molecular formula C25H24N4O2S B2362725 N-{[4-benzyl-5-(benzylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide CAS No. 476447-83-3

N-{[4-benzyl-5-(benzylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide

Cat. No.: B2362725
CAS No.: 476447-83-3
M. Wt: 444.55
InChI Key: HIEKWLMESZYOGF-UHFFFAOYSA-N
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Description

N-{[4-benzyl-5-(benzylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide is a synthetic small molecule for research use only. It is a derivative of the 1,2,4-triazole class, a scaffold noted for its diverse biological activities and significant research value in medicinal chemistry. The compound features a 1,2,4-triazole core substituted with benzyl, benzylsulfanyl, and a 4-methoxybenzamide group. Similar 1,2,4-triazole derivatives have been investigated for their potential to modulate biological pathways. For instance, some substituted 1,2,4-triazoles have been studied for their effects on metabolic conditions, including glucose intolerance and type 2 diabetes, and are described as inhibitors of intracellular glucocorticoid levels for the treatment and prevention of related disorders (WO2004089367A1) . Other triazole-based structures have been identified as interacting with enzymes like hexokinase, which plays a key role in glucose metabolism (DrugBank DB08118) . The molecular structure incorporates a sulfanyl (thioether) linker, a functional group common in pharmacologically active compounds that can influence properties like metabolic stability and membrane permeability. Researchers may explore this compound as a chemical tool or a building block in developing novel therapeutic agents. This product is strictly for non-human research applications in laboratory settings. It is not approved for diagnostic, therapeutic, or any personal use. Researchers should conduct all necessary safety assessments and profiling experiments, such as determining the compound's solubility, stability, and binding affinity, prior to use in biological systems.

Properties

IUPAC Name

N-[(4-benzyl-5-benzylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O2S/c1-31-22-14-12-21(13-15-22)24(30)26-16-23-27-28-25(32-18-20-10-6-3-7-11-20)29(23)17-19-8-4-2-5-9-19/h2-15H,16-18H2,1H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIEKWLMESZYOGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2CC3=CC=CC=C3)SCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Triazole Core

The 1,2,4-triazole ring is synthesized via cyclization of hydrazine derivatives with carbon disulfide or thiourea analogs. A common approach involves reacting benzylhydrazine with carbon disulfide in alkaline conditions to form a 1,2,4-triazole-3-thiol intermediate. Alternative methods employ 3-amino-1,2,4-triazole precursors functionalized with propargyl groups, followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce substituents.

Cyclization Conditions

  • Reagents : Benzylhydrazine (1.2 equivalents), carbon disulfide (1.5 equivalents), sodium hydroxide (2.0 equivalents).
  • Solvent : Ethanol or water.
  • Temperature : Reflux at 80°C for 6–8 hours.
  • Yield : 60–70% after precipitation and filtration.

Introduction of Benzyl and Benzylsulfanyl Groups

The triazole core undergoes sequential alkylation to introduce benzyl and benzylsulfanyl groups.

Benzylation at Position 4

  • Reagents : Benzyl chloride (1.5 equivalents), potassium carbonate (2.0 equivalents).
  • Solvent : Dimethylformamide (DMF) or acetonitrile.
  • Temperature : 60°C for 4 hours.
  • Mechanism : Nucleophilic substitution at the triazole nitrogen.

Benzylsulfanyl Incorporation at Position 5

  • Reagents : Benzyl mercaptan (1.2 equivalents), iodine (catalytic).
  • Solvent : Tetrahydrofuran (THF).
  • Temperature : Room temperature for 12 hours.
  • Yield : 75–80% after column chromatography (petroleum ether/ethyl acetate, 6:1).

Coupling with 4-Methoxybenzamide

The final step involves coupling the triazole intermediate with 4-methoxybenzoyl chloride via an amide bond.

Reaction Conditions

  • Reagents : 4-Methoxybenzoyl chloride (1.1 equivalents), triethylamine (2.0 equivalents).
  • Solvent : Dichloromethane (DCM).
  • Temperature : 0°C to room temperature for 2 hours.
  • Workup : Extraction with ethyl acetate, washing with brine, and drying over sodium sulfate.

Optimization and Reaction Conditions

Key parameters influencing yield and purity include solvent choice, stoichiometry, and catalysis.

Solvent Effects

  • Polar aprotic solvents (e.g., DMF, DCM) enhance reaction rates for alkylation and coupling steps.
  • Ethanol is preferred for cyclization due to its ability to dissolve hydrazine derivatives.

Catalytic Enhancements

  • Copper sulfate/sodium ascorbate systems improve regioselectivity in triazole formation.
  • KI catalyzes alkylation reactions by stabilizing transition states.
Table 1. Comparative Analysis of Synthesis Steps
Step Reagents Solvent Temperature Yield (%)
Triazole cyclization Benzylhydrazine, CS₂ Ethanol 80°C 65
Benzylation Benzyl chloride, K₂CO₃ DMF 60°C 75
Benzylsulfanyl addition Benzyl mercaptan, I₂ THF 25°C 78
Amide coupling 4-Methoxybenzoyl chloride DCM 0–25°C 85

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 7.20–7.69 (m, aromatic protons), 4.47 (t, CH₂-triazole), 3.89 (s, OCH₃).
  • ¹³C NMR : δ 167.2 (amide carbonyl), 160.1 (triazole C-3), 55.3 (OCH₃).

High-Resolution Mass Spectrometry (HR-MS)

  • Observed : m/z 444.55 (M⁺), matching the molecular formula C₂₅H₂₄N₄O₂S.

Challenges and Troubleshooting

Byproduct Formation

  • Oxidation of sulfanyl groups : Controlled use of antioxidants (e.g., ascorbic acid) prevents undesired sulfoxide formation.
  • Column chromatography (petroleum ether/ethyl acetate) resolves regioisomeric impurities.

Low Yields in Coupling Steps

  • Excess 4-methoxybenzoyl chloride (1.5 equivalents) and slow addition at 0°C improve amidation efficiency.

Applications and Derivatives

While the primary focus is synthesis, structural analogs of this compound exhibit antifungal activity against Candida glabrata (MIC = 0.97 μg/mL). Derivatives with modified benzyl groups or alternative acyl chains are under investigation for enhanced bioactivity.

Chemical Reactions Analysis

Types of Reactions

N-{[4-benzyl-5-(benzylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted triazole derivatives depending on the substituents introduced.

Scientific Research Applications

N-{[4-benzyl-5-(benzylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the triazole ring’s known biological activity.

    Medicine: Explored for its potential therapeutic applications, including anticancer and antifungal properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[4-benzyl-5-(benzylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide involves its interaction with specific molecular targets. The triazole ring can inhibit enzymes by binding to their active sites, disrupting normal cellular processes. The benzylsulfanyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s structural analogs differ primarily in substituents on the triazole core, which influence physicochemical properties and biological interactions. Key examples include:

Compound Name Substituents (Positions 3-5) Molecular Formula Molecular Weight Key Structural Notes
N-{[4-Benzyl-5-(benzylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide (Target) 4-Benzyl, 5-benzylsulfanyl, 3-(4-methoxybenzamide) C₂₇H₂₅N₄O₂S 487.58 g/mol Methoxy group enhances electron donation
2-({4-Benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide 4-Benzyl, 5-(4-bromophenoxy)methyl, 3-acetamide C₂₆H₂₅BrN₄O₂S 537.48 g/mol Bromophenoxy group increases hydrophobicity
N-[(4-Amino-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide 4-Amino, 5-sulfanylidene, 3-(4-methylbenzamide) C₁₁H₁₃N₅OS 263.32 g/mol Sulfanylidene group stabilizes thione tautomer
4-({[5-Benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-N-(4-methoxyphenyl)benzamide 4-Benzyl, 5-(4-fluorophenyl), 3-(4-methoxybenzamide) C₃₁H₂₆FN₃O₂S 547.62 g/mol Fluorine atom enhances electronegativity

Key Observations :

  • Electron-Donating vs.
  • Tautomerism : Unlike compounds with sulfanylidene groups (e.g., ), the target compound’s benzylsulfanyl substituent likely stabilizes the thione tautomer, as evidenced by IR data in similar structures .
  • Steric Effects: Bulkier substituents (e.g., bromophenoxy in ) may hinder molecular flexibility, affecting binding to biological targets.

Divergent Approaches :

  • Compounds with sulfonamide groups (e.g., ) require sulfonylation steps instead of benzamide formation.
  • Halogenated derivatives (e.g., ) utilize bromophenoxy or fluorophenyl reagents during alkylation.

Structural Confirmation Techniques

X-ray Crystallography : Widely used for confirming regiochemistry and tautomeric states. The target compound’s structure could be resolved using SHELXL , as demonstrated for .

Spectroscopy :

  • IR : Absence of ν(S-H) (~2500–2600 cm⁻¹) confirms the thione form .
  • NMR : Methylene protons in the benzylsulfanyl group resonate at δ ~4.0–4.5 ppm, consistent with .

Biological Activity

N-{[4-benzyl-5-(benzylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide is a synthetic compound belonging to the class of triazole derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. The unique structure of this compound suggests possible interactions with biological targets, leading to various therapeutic effects.

Chemical Structure and Properties

The molecular formula of this compound is C21H22N4O2SC_{21}H_{22}N_4O_2S. The compound features a triazole ring, which is known for its biological activity, particularly in medicinal chemistry.

Antitumor Activity

Recent studies have indicated that triazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have been tested on various cancer cell lines. The results showed that these compounds can inhibit cell proliferation and induce apoptosis in tumor cells.

A comparative study involving several triazole derivatives demonstrated that compounds with similar structural motifs had IC50 values ranging from 2 to 10 µM against lung cancer cell lines such as A549 and HCC827 . This suggests that this compound may possess comparable or superior antitumor efficacy.

Antimicrobial Activity

The antimicrobial potential of triazole derivatives is well-documented. In vitro studies have shown that these compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria. For example, a recent investigation reported that triazole derivatives demonstrated effective inhibition of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL .

The mechanism through which this compound exerts its biological effects may involve the following pathways:

  • DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA strands, disrupting replication and transcription processes.
  • Enzyme Inhibition : Triazole derivatives can inhibit key enzymes involved in cell proliferation and survival pathways.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to cell death.

Case Study 1: Antitumor Efficacy

In a study published in 2021, a series of newly synthesized triazole derivatives were tested for their antitumor activity against human lung cancer cell lines. The compound with a structure closely related to this compound exhibited an IC50 value of 5 µM against the A549 cell line in a 2D assay format. This compound also showed lower toxicity towards normal fibroblast cells (MRC-5), indicating a selective action towards cancer cells .

Case Study 2: Antimicrobial Testing

A different study evaluated the antimicrobial activity of triazole derivatives against various pathogens. The results indicated that compounds with similar functionalities to this compound inhibited bacterial growth effectively at concentrations ranging from 10 to 50 µg/mL. The study highlighted the potential of these compounds as lead candidates for developing new antimicrobial agents .

Q & A

Q. Q. How can isotopic labeling (e.g., 13^{13}C or 15^{15}N) elucidate metabolic pathways?

  • Methodological Answer :
  • Synthesis of Labeled Analogues : Incorporate 13^{13}C at the methoxy or benzyl group via labeled precursors (e.g., 13^{13}CH3I) .
  • LC-MS/MS Metabolite Tracking : Monitor isotopic patterns in hepatocyte incubations to identify phase I/II metabolites .

Data Contradictions & Validation

Q. How to validate conflicting reports on the compound’s antioxidant vs. pro-oxidant effects?

  • Methodological Answer :
  • ROS Assays : Use DCFH-DA (cell-based) and ORAC (cell-free) assays under identical oxygen tension (5% O2 vs. 21% O2) .
  • Thiol Redox State : Measure GSH/GSSG ratios in treated cells to clarify pro-oxidant mechanisms .

Q. Why do X-ray and DFT-calculated bond lengths differ, and how is this reconciled?

  • Methodological Answer :
  • Thermal Motion Effects : X-ray data include thermal vibration (ADPs), whereas DFT assumes static geometry. Apply TLS refinement in crystallography .
  • Solvent Correction : Include implicit solvent models (e.g., PCM) in DFT for solution-phase comparisons .

Biological Activity & Mechanisms

Q. What in vitro models best predict the compound’s in vivo anticancer efficacy?

  • Methodological Answer :
  • 3D Spheroid Assays : Use HCT116 or MCF-7 spheroids to mimic tumor microenvironments .
  • Synergy Testing : Combine with standard chemotherapeutics (e.g., cisplatin) to assess combinatorial indices .

Q. How to investigate off-target effects in kinase inhibition studies?

  • Methodological Answer :
  • Kinome Profiling : Use PamStation12 or KINOMEscan to screen 400+ kinases at 1 µM compound concentration .
  • CRISPR-Cas9 Validation : Knock out putative off-target kinases and reassess activity .

Advanced Characterization

Q. What strategies enable chiral resolution if the compound exhibits stereoisomerism?

  • Methodological Answer :
  • Chiral HPLC : Use Chiralpak IA column (hexane/isopropanol, 90:10) to separate enantiomers .
  • Circular Dichroism (CD) : Correlate elution order with CD spectra for absolute configuration assignment .

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